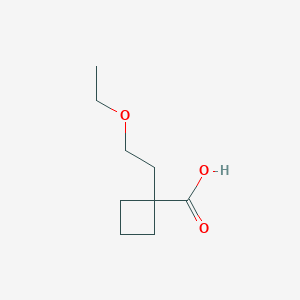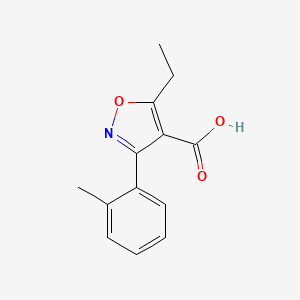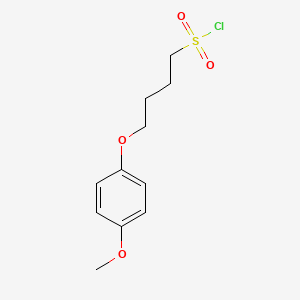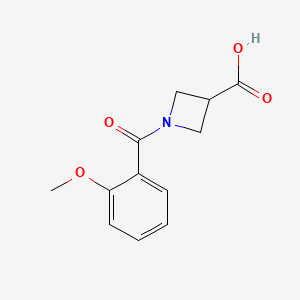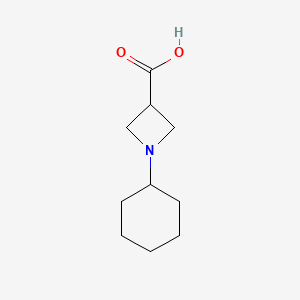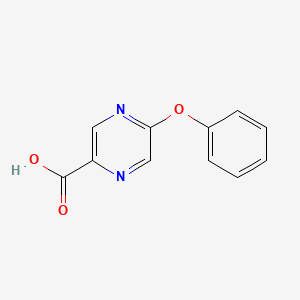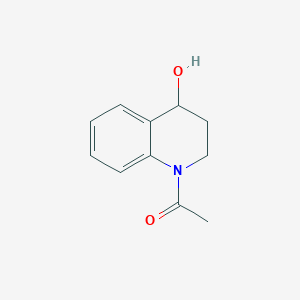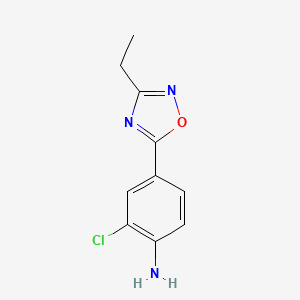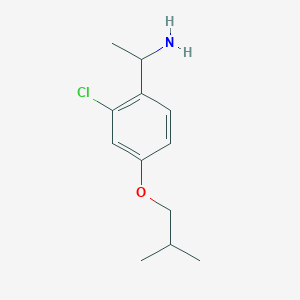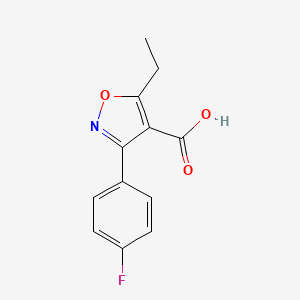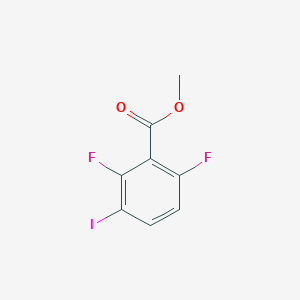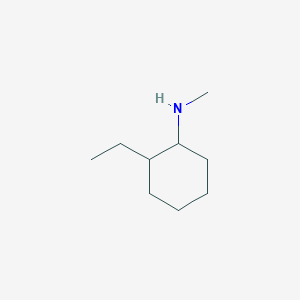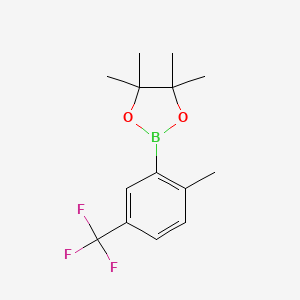
4,4,5,5-テトラメチル-2-(2-メチル-5-(トリフルオロメチル)フェニル)-1,3,2-ジオキサボロラン
説明
“4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane” is an organic compound . It is an intermediate with borate and sulfonamide groups .
Molecular Structure Analysis
The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 461.4±45.0 °C and its density is predicted to be 1.10±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .科学的研究の応用
有機合成ビルディングブロック
ピナコールボロン酸エステルは、問題の化合物のような、有機合成において非常に価値があります。 それらは、プロトデボロネーションなどの反応を通じて、さまざまな官能基に変換できるビルディングブロックとして機能し、これはボロン原子を除去して他の置換基を導入するプロセスです .
薬物送達システム
フェニルボロン酸ピナコールエステルは、ヒアルロン酸などの天然ポリマーを修飾して、薬物送達システムを構築するために使用されてきました。 これらのシステムは、活性酸素種(ROS)に応答し、クルクミンなどのカプセル化された薬物を制御された方法で放出することができます .
加水分解研究
フェニルボロン酸ピナコールエステルの加水分解に対する感受性は、芳香族環上の置換基とpHレベルの影響を受ける速度論とともに、研究の対象です。 この研究は、これらの化合物の安定性と反応性を理解するために不可欠です .
結晶構造とDFT研究
興味のある化合物と同様に、ボレート基を持つ化合物は、NMR、IR、MS、およびDFT研究などの技術を使用して、結晶構造が特徴付けられています。 これは、それらの構造的特性と材料科学における潜在的な応用を理解するのに役立ちます .
作用機序
Target of Action
The compound, also known as 2-Methyl-5-trifluoromethylphenylboronic acid, pinacol ester, is an organoboron compound . Organoboron compounds are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
The compound can be synthesized through nucleophilic and amidation reactions . It has high stability, low toxicity, and high reactivity in various transformation processes . The compound’s mode of action is primarily through its interaction with its targets, leading to changes in the targets’ function.
Biochemical Pathways
The compound is involved in various biochemical pathways due to its high reactivity. It is utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions . The compound’s action on these pathways can lead to downstream effects, including the synthesis of new compounds.
Result of Action
The compound’s action results in the synthesis of new compounds through various reactions . In addition, organoboron compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-9-6-7-10(14(16,17)18)8-11(9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMBOYONRARSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



